molecular formula C19H17NO4 B5643423 N-(2-ethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide

N-(2-ethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B5643423
M. Wt: 323.3 g/mol
InChI Key: SXZAOZPCSWTVPI-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves the reaction of 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid with 2-ethylphenylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-ethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide
  • N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide
  • N-(2-ethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carbonitrile

Uniqueness

N-(2-ethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the 2-ethylphenyl and 6-methoxy groups enhances its lipophilicity and potential for membrane permeability, making it a promising candidate for drug development .

Properties

IUPAC Name

N-(2-ethylphenyl)-6-methoxy-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-3-12-6-4-5-7-16(12)20-18(21)15-11-13-10-14(23-2)8-9-17(13)24-19(15)22/h4-11H,3H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZAOZPCSWTVPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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